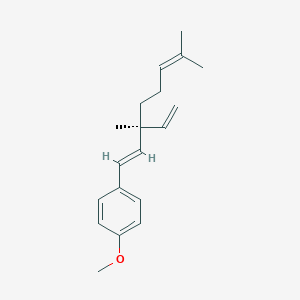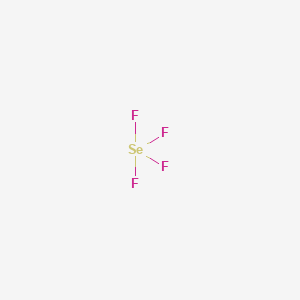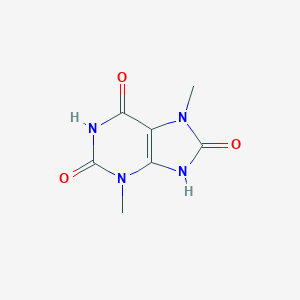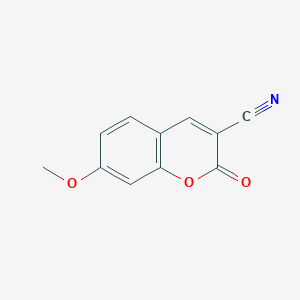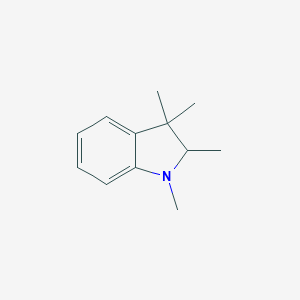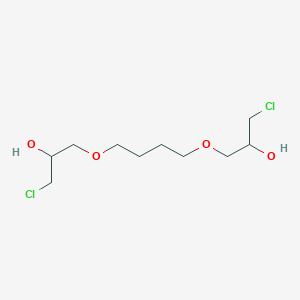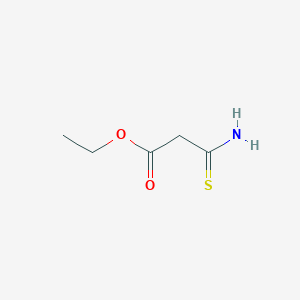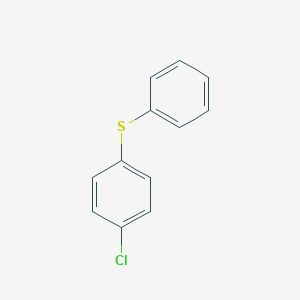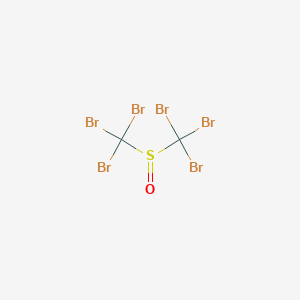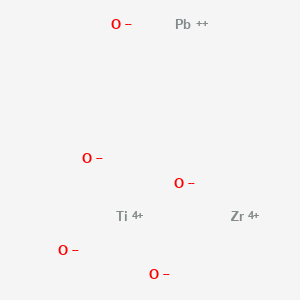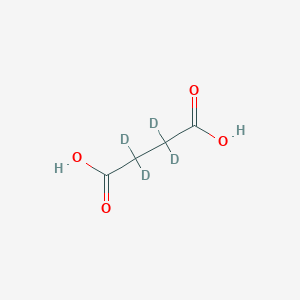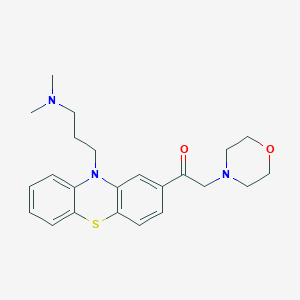
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mecanismo De Acción
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- works by reacting with ROS and producing a fluorescent signal that can be detected using fluorescence microscopy. The mechanism of action involves the oxidation of the compound by ROS, which leads to the formation of a fluorescent product.
Efectos Bioquímicos Y Fisiológicos
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- in lab experiments is its ability to detect ROS in live cells. This compound is also relatively easy to synthesize and has good solubility in organic solvents. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells.
Direcciones Futuras
There are several potential future directions for the use of Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl-. One area of research is the development of new fluorescent probes that can detect other reactive species in live cells. Additionally, this compound has shown potential as an inhibitor of protein aggregation, and future research could focus on developing new compounds with improved inhibitory activity. Finally, the antioxidant properties of Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- could be explored further in the context of preventing oxidative stress-related diseases.
Conclusion:
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- is a chemical compound that has potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Future research could focus on developing new fluorescent probes, inhibitors of protein aggregation, and exploring the antioxidant properties of this compound further.
Métodos De Síntesis
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- is synthesized using a specific method that involves the reaction of phenothiazine with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and morpholine. The resulting compound is a yellow powder that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience, where it is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in live cells. This compound has also been used in the study of protein-protein interactions and has shown potential as an inhibitor of protein aggregation.
Propiedades
Número CAS |
13065-64-0 |
|---|---|
Nombre del producto |
Ketone, 10-(3-(dimethylamino)propyl)phenothiazin-2-YL morpholinomethyl- |
Fórmula molecular |
C23H29N3O2S |
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C23H29N3O2S/c1-24(2)10-5-11-26-19-6-3-4-7-22(19)29-23-9-8-18(16-20(23)26)21(27)17-25-12-14-28-15-13-25/h3-4,6-9,16H,5,10-15,17H2,1-2H3 |
Clave InChI |
TYPDTFWUBJTYNI-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4 |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4 |
Otros números CAS |
13065-64-0 |
Sinónimos |
1-[10-(3-Dimethylaminopropyl)-10H-phenothiazin-2-yl]-2-morpholinoethanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




